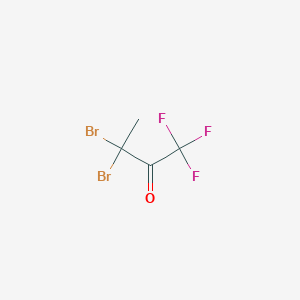

3,3-Dibromo-1,1,1-trifluorobutan-2-one

Description

General Significance of Halogenated Compounds in Organic Synthesis and Functional Materials

The incorporation of halogens into organic molecules can dramatically alter their physical and chemical properties. researchgate.net This makes halogenated compounds crucial intermediates in organic synthesis, allowing for a diverse range of chemical transformations. researchgate.net They are also integral components in numerous functional materials, including polymers and liquid crystals.

Strategic Importance of the Trifluoromethyl Group in Chemical Research and Development

Among the various halogen-containing functional groups, the trifluoromethyl (CF3) group holds a special place in chemical research and development. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a highly desirable substituent in the design of pharmaceuticals and agrochemicals. The introduction of a trifluoromethyl group can significantly enhance the biological activity and pharmacokinetic properties of a molecule.

Overview of α-Halogenated Ketones as Versatile Synthetic Intermediates

α-Halogenated ketones are a class of organic compounds characterized by the presence of a halogen atom at the carbon atom adjacent to a carbonyl group. This structural feature renders them highly reactive and thus valuable as versatile synthetic intermediates. They readily participate in a variety of chemical reactions, including nucleophilic substitutions and eliminations, providing access to a wide range of more complex molecules. The reactivity of the carbonyl group is also influenced by the presence of the adjacent halogen. acs.org

Contextualizing 3,3-Dibromo-1,1,1-trifluorobutan-2-one within the Landscape of Fluorinated Ketone Chemistry

This compound is a prime example of a fluorinated α-halogenated ketone. The presence of both a trifluoromethyl group and two bromine atoms on the α-carbon creates a molecule with a unique combination of electronic and steric properties. This positions it as a potentially powerful building block in the synthesis of novel trifluoromethyl-containing compounds, particularly heterocyclic structures and other complex organofluorine molecules. The study of such compounds is crucial for expanding the toolbox of synthetic chemists and enabling the creation of new molecules with tailored properties.

Structure

3D Structure

Properties

IUPAC Name |

3,3-dibromo-1,1,1-trifluorobutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2F3O/c1-3(5,6)2(10)4(7,8)9/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGSQEGOEFZQFIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C(F)(F)F)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474198 | |

| Record name | 3,3-Dibromo-1,1,1-trifluorobutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

382-12-7 | |

| Record name | 3,3-Dibromo-1,1,1-trifluoro-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=382-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dibromo-1,1,1-trifluorobutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,3 Dibromo 1,1,1 Trifluorobutan 2 One

Direct Bromination Approaches to 3,3-Dibromo-1,1,1-trifluorobutan-2-one

Direct bromination represents the most straightforward pathway to this compound. This strategy involves the sequential introduction of two bromine atoms onto the alpha-carbon of the ethyl trifluoromethyl ketone precursor.

Synthesis via Bromination of Ethyl Trifluoromethyl Ketone (1,1,1-Trifluorobutan-2-one)

The initial step in the direct synthesis pathway is the monobromination of 1,1,1-Trifluorobutan-2-one. This reaction is a classic example of α-halogenation of a ketone. The presence of the electron-withdrawing trifluoromethyl group activates the α-proton, facilitating its removal and subsequent reaction with an electrophilic bromine source, such as molecular bromine (Br₂). The reaction typically proceeds under acidic or basic conditions to form the intermediate, 3-Bromo-1,1,1-trifluorobutan-2-one (B1270816). This intermediate is a known compound used as a versatile building block in its own right for synthesizing various functionalized molecules. smolecule.com

Subsequent Bromination of 3-Bromo-1,1,1-trifluorobutan-2-one

Following the formation of the monobrominated ketone, a second bromination step is required to yield the target compound, this compound. The introduction of the first bromine atom further acidifies the remaining α-proton, which can facilitate the second substitution. However, steric hindrance from the first bromine atom and the trifluoromethyl group can make the second bromination more challenging than the first, often requiring more forcing reaction conditions. The successful dibromination results in the desired product, where the α-carbon is fully substituted with two bromine atoms.

Optimization of Reaction Conditions for Bromination (e.g., Solvent, Additives)

The efficiency of the direct bromination sequence is highly dependent on the reaction conditions. Optimization is key to maximizing the yield of the dibrominated product while minimizing side reactions and the formation of impurities. Key parameters for optimization include the choice of solvent, the nature of the brominating agent, and the use of additives or catalysts.

Several factors can be systematically varied to achieve the desired outcome. For instance, a mixture of a bromate (B103136) and a bromide in the presence of acid can be used to generate bromine in situ. researchgate.net The choice of solvent can influence reaction rates and selectivities, with options ranging from halogenated hydrocarbons to organic acids like acetic acid. Additives, such as Lewis acids or radical initiators, can also be employed to promote the reaction, depending on the chosen mechanism.

Table 1: Potential Optimization Parameters for the Bromination of 1,1,1-Trifluorobutan-2-one

| Parameter | Options | Potential Impact |

| Brominating Agent | Br₂, N-Bromosuccinimide (NBS), KBr/KBrO₃ | Affects reactivity, selectivity, and handling safety. |

| Solvent | Acetic Acid, CCl₄, CH₂Cl₂, H₂O | Influences solubility of reactants and can participate in the reaction mechanism. |

| Catalyst/Additive | HBr, H₂SO₄, AlCl₃, Radical Initiators (e.g., AIBN) | Can accelerate the reaction by promoting enol/enolate formation or radical pathways. |

| Temperature | Room Temperature to Reflux | Controls reaction rate; higher temperatures may be needed for dibromination but can increase side products. |

| Stoichiometry | >2 equivalents of Bromine | Crucial for driving the reaction towards the dibrominated product. |

Indirect Synthetic Pathways to this compound

Indirect methods provide alternative routes to the target compound, often by constructing the carbon skeleton from smaller, pre-functionalized fragments. These strategies can offer advantages in terms of stereocontrol or functional group tolerance.

Multicomponent Reactions Incorporating Dibrominated and Trifluoromethyl Moieties

Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a product, offer an efficient strategy for building molecular complexity. nih.gov A hypothetical MCR for the synthesis of this compound could involve the convergence of a trifluoromethyl-containing species, a dibrominated building block, and a third component to form the butanone backbone. For example, a reaction could potentially be designed involving a trifluoromethyl source, a dibromo-substituted nucleophile or electrophile, and a carbonyl-containing fragment. While specific MCRs for this exact target are not prominently documented, the principles of MCRs are widely applied in synthesizing other complex fluorinated molecules, such as β-trifluoromethyl β-amino ketones. nih.gov

Strategies Involving Pre-functionalized Building Blocks

The use of pre-functionalized building blocks is a cornerstone of modern organofluorine synthesis. springernature.comrsc.org This approach avoids the direct, and sometimes harsh, conditions required for installing the trifluoromethyl or dibromo groups onto a pre-existing skeleton.

A potential strategy could involve the acylation of an organometallic reagent with a derivative of trifluoroacetic acid. For instance, reacting a dibromo-substituted organometallic species, such as (dibromomethyl)lithium or a dibromomethyl Grignard reagent, with an activated trifluoroacetyl source (e.g., trifluoroacetyl chloride or a trifluoroacetic anhydride) could, in principle, form the desired C-C bond and ketone functionality.

Conversely, a building block containing the trifluoromethyl ketone moiety could be reacted with a dibrominating agent. The development of novel fluorinated building blocks is a dynamic area of research, driven by the significant impact that fluorine substitution has on the properties of organic molecules. olemiss.edu

Considerations for Scalable Synthesis and Industrial Relevance

The successful transition of a synthetic route from the laboratory to an industrial scale requires a thorough evaluation of process safety, economic viability, and environmental impact. While detailed industrial production data for this compound is not extensively published, general principles of chemical engineering and process development for halogenation reactions offer a valuable framework for assessing its industrial potential.

A significant challenge in the large-scale synthesis of α,α-dibromoketones is the management of reaction exothermicity. The bromination of ketones is often an exothermic process, and efficient heat removal is critical to prevent temperature runaways, which can lead to side reactions and compromise the safety of the operation. researchgate.net The use of continuous flow reactors can provide superior temperature control and mixing compared to traditional batch reactors, thereby improving safety and product consistency. researchgate.net

The selection of reagents is another crucial aspect of scalable synthesis. While elemental bromine is an effective brominating agent, its high toxicity and corrosivity (B1173158) necessitate specialized handling and storage infrastructure, adding to the operational costs and safety risks. nih.gov Alternative, safer brominating agents such as N-bromosuccinimide (NBS) or systems like sodium bromide in the presence of an oxidant (e.g., potassium persulfate or hydrogen peroxide) can be considered to mitigate these hazards and potentially improve the selectivity of the reaction. organic-chemistry.orgresearchgate.netscirp.orgresearchgate.net

The industrial relevance of this compound lies primarily in its potential as a versatile intermediate in the synthesis of high-value chemicals, particularly for the pharmaceutical and agrochemical industries. The trifluoromethyl group is a common motif in many bioactive molecules, as it can enhance properties such as metabolic stability and binding affinity. google.com The dibromo-functionality provides a handle for introducing further chemical diversity, for example, through nucleophilic substitution or cross-coupling reactions. α-Haloketones are well-established precursors for the synthesis of various heterocyclic compounds, which are prevalent in drug discovery. nih.gov

Below is an interactive data table summarizing the key considerations for the scalable synthesis of this compound.

| Factor | Key Considerations | Potential Mitigation Strategies |

| Process Safety | Exothermic reaction, handling of corrosive and toxic bromine. researchgate.netnih.gov | Continuous flow processing, use of alternative brominating agents (e.g., NBS), process hazard analysis. researchgate.netscirp.org |

| Economic Viability | Cost of starting materials, reaction yield, and purification efficiency. | Optimization of reaction conditions for maximum yield, development of efficient purification protocols. |

| Environmental Impact | Use of hazardous reagents and generation of waste streams. | Employing greener brominating agents, recycling of solvents and catalysts. researchgate.net |

| Product Quality | Purity and consistency of the final product. | In-process controls and real-time monitoring, robust purification methods. |

Reactivity and Transformational Chemistry of 3,3 Dibromo 1,1,1 Trifluorobutan 2 One

Nucleophilic Addition and Substitution Reactions at the Carbonyl Group

The carbonyl carbon of 3,3-Dibromo-1,1,1-trifluorobutan-2-one is significantly electrophilic due to the strong inductive effect of the neighboring trifluoromethyl (CF₃) group. This heightened electrophilicity makes it highly susceptible to attack by various nucleophiles.

Reactions with Oxygen-Centered Nucleophiles

Due to the activating effect of the trifluoromethyl group, the carbonyl group readily reacts with oxygen-centered nucleophiles such as water and alcohols. In the presence of water, the ketone is expected to exist in equilibrium with its corresponding hydrate, 3,3-dibromo-1,1,1-trifluorobutane-2,2-diol. This hydration is often favorable for ketones bearing strongly electron-withdrawing groups.

Similarly, reaction with alcohols leads to the formation of hemiacetals. These reactions are typically reversible, with the position of the equilibrium depending on the specific alcohol used and the reaction conditions.

Table 1: Products of Reactions with Oxygen-Centered Nucleophiles

| Nucleophile | Product Class | Example Product Name |

|---|---|---|

| Water (H₂O) | Hydrate (gem-diol) | 3,3-Dibromo-1,1,1-trifluorobutane-2,2-diol |

| Alcohol (R-OH) | Hemiacetal | 2-Alkoxy-3,3-dibromo-1,1,1-trifluorobutan-2-ol |

Reactions with Nitrogen-Centered Nucleophiles (e.g., Hydroxylamine (B1172632) for Dioxime Formation)

Nitrogen-centered nucleophiles, such as primary amines and their derivatives, react with the carbonyl group to form imines or related compounds. A notable example is the reaction with hydroxylamine (NH₂OH), which yields an oxime. This reaction proceeds via nucleophilic addition to the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime. Specifically, this compound reacts with hydroxylamine to form this compound oxime. nih.gov The term "dioxime" would imply the presence of two oxime functionalities, which would require a starting material with two carbonyl groups; therefore, a single ketone like this one forms a monoxime.

Reactions with Carbon-Centered Nucleophiles (e.g., Grignard Reagents, Organolithiums)

Carbon-centered nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful tools for forming new carbon-carbon bonds. Their reaction with this compound involves the nucleophilic addition of the organometallic reagent to the electrophilic carbonyl carbon. This process, followed by an aqueous workup, results in the formation of a tertiary alcohol, where the alkyl or aryl group from the nucleophile has been added to the carbonyl carbon. The reaction must be conducted under anhydrous conditions to prevent the quenching of the highly basic organometallic reagents.

Table 2: Representative Reactions with Carbon-Centered Nucleophiles

| Nucleophile (Reagent) | Intermediate | Final Product (after workup) |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | Magnesium alkoxide | 4,4-Dibromo-2-methyl-1,1,1-trifluorobutan-2-ol |

| Phenyllithium (C₆H₅Li) | Lithium alkoxide | 1,1-Dibromo-3-phenyl-4,4,4-trifluorobutan-3-ol |

Transformations Involving the gem-Dibromo Moiety

The two bromine atoms on the carbon adjacent to the carbonyl group provide a second site for reactivity, enabling a variety of transformations distinct from carbonyl chemistry.

Reductive Debromination Processes

The gem-dibromo group can undergo reductive debromination using various reducing agents. Depending on the reagent and conditions, the reaction can lead to either a monobrominated ketone or the fully debrominated ketone. For instance, reagents like zinc-copper couple in methanol (B129727) have been used for the debromination of α,α'-dibromo ketones. rsc.org Such a process could potentially convert this compound into 3-bromo-1,1,1-trifluorobutan-2-one (B1270816) or 1,1,1-trifluorobutan-2-one.

Cross-Coupling Reactions Utilizing Bromine Atoms

The bromine atoms are excellent leaving groups in palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds at this position. The Suzuki-Miyaura cross-coupling reaction is a powerful method for this transformation, where the gem-dibromo compound reacts with an organoboron reagent, such as a boronic acid or an organotrifluoroborate, in the presence of a palladium catalyst and a base. nih.govnih.gov

This reaction can proceed in a stepwise manner. The first coupling reaction replaces one bromine atom, creating a monobromo-alkene intermediate. A second, subsequent coupling reaction can then replace the remaining bromine atom, allowing for the introduction of two different organic groups in a controlled, stereoselective fashion. This methodology is particularly useful for synthesizing complex, multi-substituted alkenes from gem-dihalo precursors. researchgate.net

Table 3: Suzuki-Miyaura Cross-Coupling Reaction Scheme

| Step | Reactants | Catalyst/Base | Product |

|---|---|---|---|

| 1st Coupling | This compound + R¹-B(OH)₂ | Pd(0) catalyst, Base | 3-Bromo-3-R¹-1,1,1-trifluorobut-2-ene derivative |

| 2nd Coupling | Intermediate from Step 1 + R²-B(OH)₂ | Pd(0) catalyst, Base | 3-R¹,3-R²-1,1,1-trifluorobut-2-ene derivative |

Formation of Unsaturated Systems via Elimination Reactions

The presence of two bromine atoms on the carbon adjacent to the carbonyl group in this compound suggests that it can undergo elimination reactions to form unsaturated compounds. While specific studies on this particular substrate are not extensively documented, the reactivity of analogous α,α'-dihaloketones provides a strong basis for predicting its behavior. The treatment of α,α'-dihaloketones with a base can lead to the elimination of a hydrogen halide (HX), resulting in the formation of an α,β-unsaturated carbonyl compound.

In the case of this compound, a dehydrobromination reaction would be expected. The reaction would likely proceed via an E2 mechanism, where a base abstracts a proton from the β-carbon, followed by the concerted elimination of a bromide ion to form a double bond. Given the presence of two bromine atoms, a double elimination to form an alkynyl ketone is also a possibility under forcing conditions with a strong base.

Table 1: Plausible Elimination Reactions of this compound

| Reaction Type | Reagents and Conditions | Plausible Product(s) |

| Dehydrobromination | Mild base (e.g., NaHCO₃, Et₃N), heat | 3-Bromo-1,1,1-trifluorobut-3-en-2-one |

| Double Dehydrobromination | Strong base (e.g., NaNH₂, LDA), excess | 1,1,1-Trifluorobut-3-yn-2-one |

It is important to note that the regioselectivity of the initial elimination would be influenced by the acidity of the β-protons and the steric environment. The strong electron-withdrawing effect of the trifluoromethyl group would enhance the acidity of the protons on the methyl group, facilitating their abstraction by a base.

Reactivity of the Trifluoromethyl Group in Derivatization

The trifluoromethyl (CF₃) group is generally considered to be chemically robust and often unreactive under standard synthetic conditions. However, its strong electron-withdrawing nature significantly influences the reactivity of the adjacent carbonyl group, making it more electrophilic. Furthermore, recent advances in synthetic methodology have enabled the functionalization of the C-F bonds within a trifluoromethyl group, a process known as C-F bond activation.

For this compound, derivatization involving the trifluoromethyl group could proceed through pathways that involve the activation of one or more C-F bonds. This can be achieved using various reagents, including low-valent transition metals or strong reducing agents. Such transformations could lead to the formation of difluoromethyl or monofluoromethyl derivatives, which are of significant interest in medicinal and agricultural chemistry.

While specific examples for this compound are scarce in the literature, the general reactivity of trifluoromethyl ketones suggests that reactions such as reductive defluorination could be plausible.

Table 2: Potential Derivatization Reactions Involving the Trifluoromethyl Group

| Reaction Type | Reagents and Conditions | Plausible Product(s) |

| Reductive Defluorination | Photoredox catalysis with a hydrogen atom donor | 3,3-Dibromo-1,1-difluorobutan-2-one |

| Nucleophilic Attack on Carbonyl | Grignard reagents (RMgX), organolithium reagents (RLi) | Tertiary alcohols with the trifluoromethyl group intact |

It is also noteworthy that the trifluoromethyl group can direct the outcome of reactions at other sites in the molecule due to its steric and electronic properties.

Applications of 3,3 Dibromo 1,1,1 Trifluorobutan 2 One in Advanced Organic Synthesis

Role as a Key Trifluoromethylated Building Block (Synthon)

3,3-Dibromo-1,1,1-trifluorobutan-2-one is a highly functionalized organic molecule that serves as a valuable trifluoromethylated building block, or synthon, in advanced organic synthesis. The presence of a trifluoromethyl (CF3) group is of significant interest in medicinal chemistry and materials science due to its ability to modulate a molecule's physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. rsc.orgtandfonline.com Trifluoromethyl ketones (TFMKs) are particularly important as they are precursors to a wide range of fluorinated compounds and can act as bioisosteres of carboxylic acids or as potent enzyme inhibitors. nih.govresearchgate.netrsc.org

The structure of this compound features multiple reactive sites:

An electrophilic carbonyl carbon susceptible to nucleophilic attack.

Two bromine atoms on the α-carbon, which can act as leaving groups in substitution reactions.

An adjacent methyl group, whose protons can be acidic under certain conditions.

A stable trifluoromethyl group that imparts unique electronic properties.

This combination of functional groups allows for a diverse range of chemical transformations, making it a versatile synthon for constructing complex molecules containing the desirable trifluoromethyl moiety. rsc.orgacs.org Its utility is analogous to other polyhalogenated ketones used as platforms for synthesizing more complex structures. nih.govacs.orgnih.gov

Precursor for the Synthesis of Complex Fluorinated Molecules

The unique arrangement of functional groups in this compound makes it an ideal starting material for the synthesis of a variety of complex fluorinated organic molecules.

Construction of Fluorinated Heterocycles (e.g., Pyrazine (B50134) Derivatives, Aziridines, Azetidines, by analogy to related fluorinated ketones)

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and bioactive compounds. rsc.orgtandfonline.comresearchgate.net The synthesis of fluorinated heterocycles is a key area of research, and polyfunctional building blocks like this compound are highly sought after for this purpose.

By analogy to other α,α-dihalo ketones, this compound can react with various dinucleophiles to construct a range of heterocyclic rings. A particularly relevant application is in the synthesis of pyrazine derivatives. The reaction of α-dicarbonyl or equivalent compounds with diamines is a standard method for forming the pyrazine ring. sioc-journal.cnresearchgate.net For instance, condensation with a 1,2-diamine would be expected to yield a trifluoromethyl- and methyl-substituted dihydropyrazine, which can subsequently be oxidized to the aromatic pyrazine.

Furthermore, its structure is suitable for synthesizing smaller, strained nitrogen heterocycles like aziridines and azetidines, which are themselves valuable synthetic intermediates. rsc.orgresearchgate.net For example, reaction with a primary amine could form an imine, which might undergo intramolecular cyclization via nucleophilic substitution of the bromine atoms to form an aziridine (B145994) or, through a different pathway, an azetidine (B1206935) ring.

| Reactant Type | Potential Heterocyclic Product | Significance |

|---|---|---|

| 1,2-Diamines | Pyrazines | Core structure in many pharmaceuticals and flavor compounds. nih.govmdpi.com |

| Primary Amines | Aziridines | Versatile intermediates for ring-opening reactions. rsc.org |

| Amino alcohols | Oxazines / Morpholines | Important scaffolds in medicinal chemistry. |

| Hydrazines | Pyridazines / Pyrazoles | Commonly found in bioactive compounds. |

| Thioamides / Thioureas | Thiazoles | Key component in various drugs and biologically active molecules. nih.gov |

Synthesis of Chiral Trifluoromethylated Compounds

The development of methods for the asymmetric synthesis of fluorinated compounds is crucial, as the stereochemistry of a molecule is often vital for its biological activity. acs.orgrsc.orgnih.gov Trifluoromethyl ketones are challenging substrates for asymmetric hydrogenation due to the similar steric bulk of the trifluoromethyl group and other substituents, but effective catalytic systems have been developed. rsc.org

This compound offers a key opportunity for asymmetric synthesis through the stereoselective reduction of its ketone functionality. Using chiral catalysts, such as those based on iridium or ruthenium complexes, the carbonyl group can be reduced to a chiral secondary alcohol with high enantioselectivity. rsc.org This transformation would yield a chiral 3,3-dibromo-1,1,1-trifluoro-2-butanol, a versatile intermediate where the bromine atoms can be further substituted to create a wide array of enantioenriched trifluoromethylated molecules.

Additionally, asymmetric aldol (B89426) reactions using trifluoromethyl ketone hydrates and chiral catalysts have been shown to produce chiral α-trifluoromethyl tertiary alcohols with high enantioselectivity, demonstrating the feasibility of creating complex chiral architectures from such precursors. rsc.orgrsc.org

Contributions to the Synthesis of Biologically Relevant Scaffolds

The introduction of a trifluoromethyl group into heterocyclic scaffolds is a well-established strategy in drug design to enhance efficacy and pharmacokinetic properties. rsc.orgresearchgate.net Given its potential to form a variety of heterocycles (as outlined in 4.2.1), this compound is a valuable precursor for creating novel, biologically relevant molecular frameworks.

For example, trifluoromethyl-substituted pyrazines, potentially accessible from this building block, are of interest in medicinal chemistry. mdpi.com Similarly, trifluoromethylated thiazoles and isoxazolines are known to exhibit a range of biological activities, including insecticidal properties. nih.govresearchgate.net The ability to construct such fluorinated heterocycles from a readily available starting material is of high strategic importance in the development of new pharmaceuticals and agrochemicals.

| Scaffold Class | Potential Biological Relevance | Key Synthetic Transformation |

|---|---|---|

| Trifluoromethylated Pyrazines | Found in various CNS-active drugs and enzyme inhibitors. nih.gov | Condensation with 1,2-diamines. |

| Trifluoromethylated Thiazoles | Antimicrobial, anti-inflammatory, and anticancer agents. nih.gov | Hantzsch-type synthesis with a thioamide. |

| Chiral Trifluoromethyl Alcohols | Key intermediates for drugs such as Odanacatib and other enzyme inhibitors. rsc.org | Asymmetric reduction of the ketone. |

| Trifluoromethylated Aziridines/Azetidines | Building blocks for complex amines, peptides, and alkaloids. rsc.orgresearchgate.net | Reaction with primary amines and subsequent cyclization. |

Development of Novel Reagents and Ligands Derived from this compound

Beyond its role as a building block for molecular scaffolds, this compound can be chemically modified to create novel reagents and ligands for organic synthesis. The high degree of functionalization allows for its conversion into unique chemical tools. For example, similar polyhalogenated compounds have been described as "multicoupling reagents" capable of sequential reactions with different nucleophiles. orgsyn.org

One potential application is in the development of new trifluoromethylating agents or reagents for introducing larger fluorinated moieties. While many methods for trifluoromethylation exist, the development of new, practical, and cost-effective reagents remains an active area of research. durham.ac.ukacs.orgorganic-chemistry.orgchinesechemsoc.org Derivatives of this compound could be explored for this purpose.

Furthermore, the compound could serve as a precursor for chiral ligands used in asymmetric catalysis. By reacting the ketone with a chiral diamine, a chiral Schiff base ligand could be formed. Subsequent coordination to a metal center could yield a catalyst for a variety of asymmetric transformations. The electronic properties of the trifluoromethyl group and the steric bulk of the remaining structure could impart unique reactivity and selectivity to such a catalyst.

Mechanistic Investigations of Reactions Involving 3,3 Dibromo 1,1,1 Trifluorobutan 2 One

Detailed Elucidation of Reaction Mechanisms (e.g., Electrophilic Bromination, Nucleophilic Attack)

The reaction mechanisms of 3,3-Dibromo-1,1,1-trifluorobutan-2-one are primarily governed by the electrophilic nature of the carbonyl carbon and the α-carbon, as well as the potential for the bromine atoms to act as leaving groups.

Nucleophilic Attack at the Carbonyl Carbon:

The carbonyl carbon in this compound is highly electrophilic due to the strong electron-withdrawing effects of the adjacent trifluoromethyl group and the two bromine atoms. quora.commasterorganicchemistry.commsu.edulibretexts.org This makes it a prime target for nucleophilic attack. The general mechanism involves the approach of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions.

With strong, non-basic nucleophiles: The reaction typically proceeds via a standard nucleophilic addition mechanism. For instance, with organometallic reagents like Grignard or organolithium reagents, the nucleophilic carbon attacks the carbonyl carbon to form a tertiary alcohol after acidic workup.

With basic nucleophiles: The reaction can be more complex. While nucleophilic attack at the carbonyl is possible, competing reactions such as enolate formation or the Favorskii rearrangement may occur. wikipedia.orgadichemistry.com

Nucleophilic Attack at the α-Carbon (SN2 reaction):

The carbon atom bearing the two bromine atoms is also an electrophilic center and can undergo nucleophilic substitution (SN2) reactions. The strong inductive effect of the carbonyl and trifluoromethyl groups enhances the partial positive charge on the α-carbon, making it susceptible to attack by nucleophiles. In such a reaction, a nucleophile would displace one of the bromide ions. However, due to the presence of two bulky bromine atoms, steric hindrance might be a significant factor influencing the rate of this reaction.

Electrophilic Bromination:

Given that the α-carbon is already dibrominated, further electrophilic bromination at this position is not feasible. Electrophilic attack on the carbonyl oxygen is a possibility, which could activate the carbonyl group towards nucleophilic attack. However, under typical electrophilic bromination conditions, reactions involving the enol or enolate form are more common for ketones. Due to the electron-withdrawing nature of the trifluoromethyl and dibromo groups, the formation of an enol or enolate from this compound would be disfavored.

Favorskii Rearrangement:

In the presence of a strong, non-nucleophilic base, α-haloketones can undergo a Favorskii rearrangement. wikipedia.orgadichemistry.comresearchgate.net For this compound, which lacks α'-hydrogens, a quasi-Favorskii or pseudo-Favorskii rearrangement could theoretically occur. wikipedia.orgharvard.edu This mechanism would involve the attack of the base on the carbonyl carbon, followed by a concerted 1,2-migration of the trifluoromethyl group and elimination of a bromide ion to form a carboxylic acid derivative after rearrangement and workup.

Kinetic Studies and Reaction Rate Determination

While specific kinetic data for reactions of this compound are not extensively available in the literature, the reaction rates can be inferred from studies on analogous α,α-dihaloketones and trifluoromethyl ketones.

The rate of nucleophilic attack on the carbonyl carbon is expected to be significantly enhanced by the presence of the trifluoromethyl group. This is due to the strong electron-withdrawing nature of the CF3 group, which increases the electrophilicity of the carbonyl carbon.

Below is a hypothetical data table illustrating the expected relative rates of nucleophilic addition to different ketones, highlighting the activating effect of the trifluoromethyl and dibromo substituents.

| Ketone | Relative Rate of Nucleophilic Addition |

| Acetone | 1 |

| 1,1,1-Trifluoroacetone | ~10³ |

| 1,1-Dibromoacetone | ~10² |

| This compound | >10⁴ |

This table is illustrative and based on general principles of electronic effects in organic chemistry.

The determination of reaction rates for transformations involving this compound would typically involve monitoring the disappearance of the reactant or the appearance of the product over time using techniques such as UV-Vis spectroscopy, NMR spectroscopy, or gas chromatography. The data would then be fitted to appropriate rate laws to determine the reaction order and rate constants.

Identification and Characterization of Reaction Intermediates

The identification and characterization of transient intermediates are crucial for a complete understanding of a reaction mechanism.

Tetrahedral Intermediates: In nucleophilic addition reactions at the carbonyl group, the formation of a tetrahedral alkoxide intermediate is a key step. These intermediates are generally unstable but can sometimes be observed at low temperatures using spectroscopic techniques like low-temperature NMR.

Enolates: While less likely to form due to the electron-withdrawing groups, if an enolate were to be generated from a related monobromo- or non-brominated trifluoromethyl ketone, it could be detected by trapping experiments or spectroscopic methods.

Cyclopropanone (B1606653) Intermediates: In the context of a potential Favorskii rearrangement, the formation of a highly strained cyclopropanone intermediate is postulated. adichemistry.comyoutube.com These are typically not isolated but their existence can be inferred from the structure of the final products and through isotopic labeling studies.

Radical Intermediates: In photochemically or radically initiated reactions, the formation of radical intermediates is possible. acs.org For example, homolytic cleavage of a C-Br bond could generate a carbon-centered radical. These species can be detected by techniques such as electron paramagnetic resonance (EPR) spectroscopy.

Studies on Regioselectivity and Stereoselectivity in Transformations

Regioselectivity:

Regioselectivity refers to the preference for a reaction to occur at one position over another. In reactions of this compound, the primary sites for nucleophilic attack are the carbonyl carbon and the α-carbon. The regioselectivity will be influenced by:

Nature of the Nucleophile: Hard nucleophiles (e.g., Grignard reagents) tend to attack the hard electrophilic center, which is the carbonyl carbon. Soft nucleophiles (e.g., thiolates) may show a greater propensity to attack the softer electrophilic α-carbon.

Reaction Conditions: As discussed, the solvent and catalyst can influence which reaction pathway is favored, thereby controlling the regioselectivity. For instance, conditions that favor SN2 reactions will lead to substitution at the α-carbon, while conditions that favor nucleophilic addition will result in reaction at the carbonyl group.

Stereoselectivity:

Stereoselectivity is the preference for the formation of one stereoisomer over another. If a reaction of this compound creates a new chiral center, the stereochemical outcome becomes important.

Nucleophilic Addition to the Carbonyl Group: The carbonyl group is planar, and a nucleophile can attack from either face. If the substituents on the nucleophile or the ketone are chiral, or if a chiral catalyst is used, diastereoselective or enantioselective addition can occur. For this compound, nucleophilic addition creates a tertiary alcohol with a new stereocenter. The stereochemical outcome will depend on the steric and electronic interactions in the transition state.

SN2 Reaction at the α-Carbon: An SN2 reaction at the α-carbon would proceed with inversion of configuration if the carbon were a stereocenter. However, in this compound, the α-carbon is not chiral.

The table below provides a hypothetical example of the influence of a chiral catalyst on the stereoselectivity of the reduction of this compound.

| Reducing Agent | Chiral Catalyst | Diastereomeric/Enantiomeric Excess (%) |

| NaBH₄ | None | 0 |

| NaBH₄ | (R)-CBS Catalyst | 95 (R) |

| NaBH₄ | (S)-CBS Catalyst | 95 (S) |

This table is illustrative and based on known stereoselective reductions of ketones.

Advanced Characterization and Analytical Methodologies in the Study of 3,3 Dibromo 1,1,1 Trifluorobutan 2 One

High-Resolution Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable for elucidating the precise molecular structure of 3,3-Dibromo-1,1,1-trifluorobutan-2-one. Each technique provides unique information about the compound's atomic composition, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework and confirming the presence of fluorine. Based on the structure of this compound, specific signals are anticipated in ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR: The molecule contains a single, isolated methyl group (-CH₃). Therefore, the proton NMR spectrum is expected to show one distinct signal—a singlet—as there are no adjacent protons to cause spin-spin coupling. The chemical shift of this singlet would likely appear in the range of 2.5-3.0 ppm due to the deshielding effect of the adjacent dibromo-quaternary carbon.

¹³C NMR: The ¹³C NMR spectrum should display four unique signals, corresponding to each carbon atom in the molecule. The trifluoromethyl carbon (-CF₃) would appear as a quartet due to coupling with the three fluorine atoms. The carbonyl carbon (-C=O) signal is expected at a significantly downfield shift. The dibrominated carbon (-CBr₂) and the methyl carbon (-CH₃) would have distinct chemical shifts reflecting their local electronic environments.

¹⁹F NMR: The fluorine NMR spectrum provides a direct method for observing the trifluoromethyl group. A single, strong signal is expected, as all three fluorine atoms are chemically equivalent. Its chemical shift would be characteristic of a CF₃ group adjacent to a carbonyl.

| Predicted NMR Data for this compound | |

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H | 2.5 - 3.0 |

| ¹³C | 180 - 190 |

| 115 - 120 | |

| 40 - 50 | |

| 25 - 35 | |

| ¹⁹F | -70 to -80 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of the compound. The presence of two bromine atoms gives rise to a highly characteristic isotopic pattern.

The molecular formula C₄H₃Br₂F₃O results in a calculated monoisotopic mass of approximately 283.85 Da. The key feature in the mass spectrum would be the molecular ion cluster. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (50.69% and 49.31%, respectively). For a molecule containing two bromine atoms, this results in a distinctive pattern for the molecular ion (M) peak, with major signals at M, M+2, and M+4 in an approximate intensity ratio of 1:2:1.

Common fragmentation pathways would likely involve the cleavage of carbon-bromine and carbon-carbon bonds. Expected fragments would include the loss of a bromine atom ([M-Br]⁺) and the formation of the trifluoroacetyl cation ([CF₃CO]⁺) at m/z = 97, which is often a prominent peak for compounds containing this moiety.

| Predicted Mass Spectrometry Data for this compound | |

| m/z (Mass/Charge Ratio) | Assignment |

| ~284, 286, 288 | [C₄H₃Br₂F₃O]⁺ |

| ~205, 207 | [C₄H₃BrF₃O]⁺ |

| 97 | [C₂F₃O]⁺ |

| 69 | [CF₃]⁺ |

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. For this compound, the most characteristic absorption would be from the carbonyl group (C=O). Due to the strong electron-withdrawing nature of the adjacent trifluoromethyl group, this C=O stretching vibration is expected at a relatively high wavenumber, typically above 1750 cm⁻¹. Additionally, strong, characteristic absorption bands corresponding to C-F bond stretching are expected in the 1300-1100 cm⁻¹ region.

| Predicted IR Spectroscopy Data for this compound | |

| Wavenumber (cm⁻¹) | Vibration Type |

| 2950 - 3000 | C-H Stretch (methyl) |

| 1750 - 1780 | C=O Stretch (ketone) |

| 1100 - 1300 | C-F Stretch |

| 500 - 650 | C-Br Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about electronic transitions within a molecule. Ketones such as this compound typically exhibit a weak absorption band in the UV region (around 270-300 nm). This absorption corresponds to the n → π* (non-bonding to anti-bonding pi orbital) transition of the electrons in the carbonyl group. While not highly specific for detailed structural elucidation, it can be useful for quantitative analysis.

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography provides unambiguous proof of molecular structure by mapping electron density in a single crystal. This technique yields precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. Since this compound is predicted to be a liquid at room temperature, direct analysis by this method is not feasible. However, the technique is invaluable for analyzing solid derivatives. By reacting the ketone with a suitable reagent to form a stable, crystalline product (e.g., a 2,4-dinitrophenylhydrazone), X-ray diffraction analysis could be performed to definitively confirm the molecular connectivity and stereochemistry.

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatography is essential for separating the target compound from starting materials, byproducts, and solvents, as well as for assessing its purity.

Computational Chemistry and Theoretical Studies on 3,3 Dibromo 1,1,1 Trifluorobutan 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. For 3,3-Dibromo-1,1,1-trifluorobutan-2-one, DFT calculations can reveal fundamental aspects of its chemical nature. By solving the Kohn-Sham equations, DFT can determine the electron density distribution, which in turn allows for the prediction of a wide range of molecular properties.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for predicting the chemical reactivity and stability of a molecule. A smaller gap generally indicates higher reactivity. For this compound, the electron-withdrawing nature of the trifluoromethyl and dibromo groups is expected to significantly lower the LUMO energy, making the carbonyl carbon highly electrophilic.

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a strong positive potential around the carbonyl carbon, confirming its susceptibility to nucleophilic attack, and negative potentials around the oxygen and halogen atoms.

Global reactivity descriptors, derived from the conceptual DFT framework, provide quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors help in comparing the reactivity of this compound with other ketones and in predicting its behavior in various chemical environments.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -8.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -2.1 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 6.4 eV | Indicator of chemical stability and reactivity |

| Electronegativity (χ) | 5.3 eV | Measure of the ability to attract electrons |

| Chemical Hardness (η) | 3.2 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 4.4 eV | Propensity to accept electrons |

Note: The values in this table are illustrative and represent typical ranges for such a compound.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For this compound, a key application of MD is the exploration of its conformational landscape. The molecule has rotational freedom around the C-C single bonds, and MD simulations can identify the most stable conformers and the energy barriers between them. This is crucial for understanding which shapes the molecule is likely to adopt and how this might influence its reactivity.

Solvation effects play a significant role in the behavior of molecules in solution. MD simulations can explicitly model the interactions between this compound and solvent molecules. By simulating the system in a box of water, for example, one can study the formation of hydrogen bonds, the structure of the solvation shell, and how the solvent influences the conformational preferences of the ketone. This is particularly important for predicting reaction outcomes in different solvents, as the solvent can stabilize or destabilize reactants, transition states, and products to varying degrees.

Computational Analysis of Reaction Pathways, Transition States, and Energy Barriers

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry provides powerful tools for mapping out reaction pathways, identifying elusive transition states, and calculating the energy barriers that govern reaction rates.

For this compound, a primary reaction of interest would be its interaction with nucleophiles at the electrophilic carbonyl carbon. Using methods like DFT, the geometry of the transition state for such a reaction can be located. A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-breaking and bond-forming processes.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are widely used to predict various spectroscopic properties, which can be invaluable for interpreting experimental data and confirming the structure of a compound.

For this compound, DFT calculations can predict its vibrational (infrared and Raman) spectra. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be obtained. These theoretical spectra can be compared with experimental spectra to aid in the assignment of vibrational modes to specific molecular motions.

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for structure elucidation. The chemical shifts of the nuclei (e.g., ¹³C, ¹⁹F, ¹H) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT. Comparing the predicted NMR chemical shifts with experimental values can provide strong evidence for the proposed structure of this compound and its conformers.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| C=O Stretch (IR) | 1750 cm⁻¹ | 1745 cm⁻¹ |

| ¹³C Chemical Shift (C=O) | 185 ppm | 182 ppm |

| ¹⁹F Chemical Shift (CF₃) | -75 ppm | -73 ppm |

Note: The values in this table are for illustrative purposes to show the typical agreement between predicted and experimental data.

In Silico Design of Novel Reactivity and Functionalization Strategies

Beyond analyzing existing properties, computational chemistry can be a powerful tool for the in silico design of new reactions and functionalization strategies. By understanding the electronic structure and reactivity of this compound, new synthetic pathways can be proposed and evaluated computationally before being attempted in the laboratory.

For example, theoretical calculations could be used to screen a library of potential catalysts for a desired transformation of the molecule. By calculating the energy barriers for the reaction with each catalyst, the most promising candidates can be identified, saving significant experimental time and resources.

Furthermore, computational methods can be used to explore the potential for functionalizing different parts of the molecule. For instance, the reactivity of the C-Br bonds could be investigated, and reaction pathways for their substitution or elimination could be modeled. This could lead to the design of novel derivatives of this compound with tailored properties for specific applications in materials science or as synthetic building blocks. This predictive power allows chemists to explore a vast chemical space and focus their experimental efforts on the most promising avenues.

Future Research Directions and Perspectives for 3,3 Dibromo 1,1,1 Trifluorobutan 2 One

Exploration of New Catalytic Asymmetric Transformations

The prochiral nature of the carbonyl group in 3,3-dibromo-1,1,1-trifluorobutan-2-one makes it an ideal candidate for catalytic asymmetric transformations to produce enantioenriched chiral molecules. Chiral alcohols, in particular, are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and natural products. thieme-connect.comnih.gov Future research could focus on the enantioselective reduction of the ketone functionality.

The asymmetric reduction of prochiral ketones is a well-established field, with various organocatalysts, transition-metal catalysts, and enzymes being employed. thieme-connect.comnih.govthieme-connect.com For trifluoromethyl ketones, which can be challenging substrates due to their reactivity, specialized catalysts like oxazaborolidines (CBS catalysts) have been developed to achieve high enantioselectivity. mdpi.com Investigating the asymmetric reduction of this compound using a library of modern catalysts could yield valuable chiral building blocks.

Furthermore, the presence of the dibromo group offers possibilities for subsequent transformations. For instance, catalytic asymmetric reactions that involve one or both bromine atoms could be explored. This could include asymmetric cross-coupling reactions or enantioselective reactions where the bromine atoms act as leaving groups. The development of such transformations would significantly enhance the synthetic utility of this compound.

Table 1: Potential Catalytic Asymmetric Transformations for this compound

| Transformation Type | Potential Catalyst Class | Potential Product |

| Asymmetric Reduction | Oxazaborolidines, Chiral Phosphoric Acids, Enzymes | Chiral 3,3-dibromo-1,1,1-trifluorobutan-2-ol |

| Asymmetric Aldol (B89426) Reaction | Chiral Amine Catalysts | Chiral tertiary alcohols with a dibromomethyl group |

| Asymmetric Allylation | Chiral Lewis Base Catalysis | Chiral homoallylic alcohols |

Integration into Flow Chemistry and Continuous Synthesis Platforms

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and greater scalability. neuroquantology.comjst.org.inillinois.edu The synthesis and manipulation of polyhalogenated compounds, which can involve hazardous reagents and exothermic reactions, are particularly well-suited for flow chemistry platforms. acs.org

Future research should explore the development of a continuous-flow synthesis for this compound. This could involve the continuous bromination of a suitable precursor, a process that has been shown to be safer and more efficient in flow reactors. researchgate.net Handling highly corrosive and toxic reagents like bromine is a significant challenge in batch synthesis, and flow chemistry can mitigate these risks. acs.org

Once synthesized, this compound could be integrated into multi-step telescoped flow syntheses to produce more complex molecules without isolating intermediates. illinois.eduresearchgate.net This approach is gaining traction in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). acs.orgresearchgate.net The ability to safely handle reactive intermediates and precisely control reaction conditions makes flow chemistry an attractive platform for exploring the reactivity of this polyhalogenated ketone.

Development of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.orgmdpi.com Future research on this compound should prioritize the development of sustainable synthetic routes.

This could involve exploring greener brominating agents to replace elemental bromine. Safer alternatives like N-halosuccinimides are available, although their atom economy is poor. rsc.org A more sustainable approach could involve the in-situ generation of the brominating agent from halide salts using clean oxidants like hydrogen peroxide. rsc.orggoogle.com Such methods would reduce the hazards and environmental impact associated with the synthesis.

Furthermore, designing synthetic pathways with high atom economy is a core principle of green chemistry. acs.org Research could focus on catalytic methods that minimize the formation of stoichiometric byproducts. The use of recyclable catalysts and solvent-free reaction conditions are other avenues that could be explored to develop more environmentally benign syntheses of this compound and its derivatives.

Potential Applications in Advanced Materials Science and Polymer Chemistry

Fluorinated compounds are widely used in materials science due to their unique properties, such as high thermal stability, chemical resistance, and low surface energy. youtube.comalfa-chemistry.com Fluoropolymers, like polytetrafluoroethylene (PTFE), are well-known examples. alfa-chemistry.com The trifluoromethyl group in this compound suggests its potential as a building block for new fluorinated polymers.

Future research could investigate the polymerization of monomers derived from this compound. The presence of the carbonyl group and two bromine atoms provides multiple handles for polymerization reactions. For example, the ketone could be converted into a vinyl or acrylate (B77674) monomer, which could then be polymerized to create novel fluorinated polymers. rsc.org These polymers could exhibit desirable properties for applications in coatings, advanced lubricants, or membranes.

The high fluorine content of such polymers would likely impart significant hydrophobicity and oleophobicity, making them suitable for surface modification applications. The bromine atoms could also serve as sites for post-polymerization modification, allowing for the fine-tuning of the polymer's properties.

Table 2: Potential Polymer Architectures from this compound Derivatives

| Monomer Type | Polymerization Method | Potential Polymer Properties |

| Acrylate/Methacrylate | Free Radical Polymerization | High thermal stability, low surface energy, chemical resistance |

| Vinyl Ether | Cationic Polymerization | Hydrophobicity, optical transparency |

| Difunctional Monomers | Condensation Polymerization | Cross-linked networks, enhanced mechanical properties |

Emerging Applications in Agrochemistry and Specialty Chemical Synthesis

The incorporation of fluorine into organic molecules is a common strategy in the design of modern agrochemicals, as it can enhance their biological activity, stability, and selectivity. nih.govnumberanalytics.comccspublishing.org.cn Trifluoromethyl-containing compounds are particularly prevalent in this field. fluorochem.co.uk this compound could serve as a valuable synthon for the synthesis of new agrochemicals.

Future research could focus on using this compound as a starting material to create libraries of novel molecules for screening as herbicides, insecticides, or fungicides. The trifluoromethyl ketone moiety itself is a known pharmacophore and can act as an enzyme inhibitor. nih.govrsc.orgresearchgate.net The combination of this group with the dibrominated carbon could lead to compounds with unique biological activities.

In the realm of specialty chemicals, trifluoromethyl ketones are versatile intermediates for the synthesis of various fluorinated heterocycles, carbocycles, and chiral amines. rsc.org The reactivity of the dibromo group in this compound could be exploited to construct complex molecular architectures that would be difficult to access through other means. This makes it a promising building block for the synthesis of a wide range of specialty chemicals with potential applications in pharmaceuticals, materials, and beyond.

Q & A

Q. What are the standard synthetic routes for 3,3-dibromo-1,1,1-trifluorobutan-2-one, and how can reaction conditions be optimized?

The compound is typically synthesized via halogenation of trifluoromethyl ketones. A common method involves bromination of 1,1,1-trifluorobutan-2-one using bromine or HBr under controlled acidic conditions. Optimization includes:

- Temperature control (0–5°C to minimize side reactions).

- Solvent selection (e.g., dichloromethane or ethers to stabilize intermediates).

- Stoichiometric ratios (excess Br₂ ensures complete di-bromination at the β-position).

Purification via fractional distillation or column chromatography is critical due to the compound’s sensitivity to hydrolysis .

Q. How can spectroscopic techniques characterize this compound?

- ¹⁹F NMR : A singlet near δ –80 ppm confirms the trifluoromethyl group.

- ¹H NMR : Absence of protons adjacent to the carbonyl group (C=O) distinguishes it from non-brominated analogs.

- IR spectroscopy : Strong C=O stretch ~1750 cm⁻¹ and C-Br vibrations ~650 cm⁻¹.

- X-ray crystallography (via SHELX software ): Resolves Br and F positions, critical for confirming stereoelectronic effects.

Q. What are the key reactivity patterns of this compound in organic synthesis?

The α,α-dibromo-ketone moiety enables:

- Nucleophilic substitution : Br groups are displaced by amines or thiols to form heterocycles.

- Cross-coupling reactions : Suzuki-Miyaura reactions with aryl boronic acids yield trifluoromethylated aromatics.

- Electrophilic trifluoromethylation : The CF₃ group participates in radical or ionic pathways for C–CF₃ bond formation .

Advanced Research Questions

Q. How can stereoselective threefold cross-coupling reactions with aryl boronic acids be designed using this reagent?

In palladium-catalyzed reactions:

- Ligand selection : Bulky ligands (e.g., SPhos) enhance stereocontrol.

- Solvent/base system : Use toluene/K₃PO₄ to stabilize intermediates.

- Stepwise coupling : Sequential addition of boronic acids ensures regioselectivity.

Yields >70% are achievable for trifluoromethylated triarylethenes, with applications in optoelectronic materials .

Q. What safety protocols are critical for handling this compound?

- Ventilation : Use fume hoods due to volatility and bromine release risks.

- PPE : Acid-resistant gloves and goggles (reacts exothermically with water).

- Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent decomposition.

Safety data for analogs emphasize acute toxicity (LD₅₀ ~250 mg/kg in rodents) .

Q. How can conflicting data on reaction yields (e.g., 22% vs. 70%) be resolved?

- Variable analysis : Compare catalyst loading (Pd²⁺ vs. Pd⁰), solvent polarity, and temperature gradients.

- Byproduct identification : Use LC-MS to detect hydrolyzed intermediates (e.g., trifluoroacetic acid).

- Replication : Reproduce low-yield conditions with rigorous exclusion of moisture .

Q. What computational methods predict the compound’s behavior in Diels-Alder cycloadditions?

- DFT calculations (B3LYP/6-31G*): Model electron-deficient dienophile behavior.

- Frontier molecular orbital (FMO) analysis : LUMO localization on the carbonyl group predicts regioselectivity.

- Solvent effects : PCM models account for dichloromethane’s polarity in transition-state stabilization .

Q. How does the compound’s bioactivity correlate with structural modifications?

- Anticancer activity : Pyrazole derivatives inhibit CDK2 (IC₅₀ ~0.5 μM) via H-bonding with the CF₃ group.

- Herbicidal analogs : Replacement of Br with Cl reduces mammalian toxicity while retaining herbicidal efficacy.

Structure-activity relationship (SAR) studies require iterative crystallography and docking simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.